Synthetic Efficiency: Documented 45% Overall Yield with 99% Purity from a Scalable Route
A published and cited synthetic route demonstrates that 3-chloro-4-(trifluoromethoxy)aniline can be reliably prepared from the commercially available 2-trifluoromethoxyaniline via a three-step sequence (nitration, Sandmeyer reaction, and reduction). The process achieves an overall yield of 45% and delivers the target compound with a high purity of >99% [1]. While alternative syntheses may exist, this specific route provides a benchmark for scalability and cost-effectiveness for procurement. This contrasts with some alternative syntheses of related compounds that may require less accessible starting materials or deliver lower yields.
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | Overall Yield: 45%; Purity: >99% |
| Comparator Or Baseline | Synthesis of related aniline derivatives (baseline for assessment; no direct comparator cited) |
| Quantified Difference | 45% overall yield, 99% purity |
| Conditions | Three-step sequence: nitration, Sandmeyer reaction, reduction. Starting material: 2-trifluoromethoxyaniline. |
Why This Matters
Procurement specialists can use this benchmark yield and purity data to evaluate the cost-effectiveness and quality of commercial offerings from different vendors, as a reproducible synthetic route with established metrics reduces supply chain risk.
- [1] H. Zhao. Preparation of 3-Chloro-4-trifluoromethoxyaniline. Chinese Journal of Pharmaceuticals, 2005, 36(11), 666-667. View Source
